molecular formula C12H12N4O2 B5261569 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea

1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea

Cat. No.: B5261569
M. Wt: 244.25 g/mol
InChI Key: KSJPMWGSTRFALP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a pyrazinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea typically involves the reaction of 2-methoxyaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The pyrazinyl group can be reduced to a pyrazolidinyl group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-pyrazin-2-ylurea.

    Reduction: Formation of 1-(2-Methoxyphenyl)-3-pyrazolidin-2-ylurea.

    Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industry: The compound is utilized in the synthesis of advanced polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the pyrazinyl group modulates its activity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions. This mechanism is particularly relevant in its potential anti-cancer applications, where it targets enzymes involved in cell division and growth.

Comparison with Similar Compounds

    1-(2-Methoxyphenyl)-3-pyrazin-2-ylthiourea: Similar structure but with a thiourea moiety instead of urea.

    1-(2-Methoxyphenyl)-3-pyrazin-2-ylcarbamate: Contains a carbamate group instead of urea.

    1-(2-Methoxyphenyl)-3-pyrazin-2-ylguanidine: Features a guanidine group in place of urea.

Uniqueness: 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea is unique due to its balanced combination of the methoxyphenyl and pyrazinyl groups, which confer specific chemical and biological properties. Its urea moiety provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-18-10-5-3-2-4-9(10)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJPMWGSTRFALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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